O-(pent-4-en-1-yl)hydroxylamine
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Overview
Description
O-(pent-4-en-1-yl)hydroxylamine is an organic compound with the molecular formula C5H11NO It contains a hydroxylamine functional group attached to a pent-4-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(pent-4-en-1-yl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with an appropriate alkylating agent. For example, the reaction of hydroxylamine with pent-4-en-1-yl bromide under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
O-(pent-4-en-1-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides and acid chlorides are common reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
O-(pent-4-en-1-yl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine derivatives.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(pent-4-en-1-yl)hydroxylamine involves its ability to act as a nucleophile, reacting with electrophiles to form various products. The hydroxylamine group can participate in nucleophilic addition and substitution reactions, targeting carbonyl compounds and other electrophilic centers. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: The parent compound, hydroxylamine (NH2OH), is a simpler molecule with similar reactivity but lacks the alkyl chain.
N,O-Dimethylhydroxylamine: This compound has both nitrogen and oxygen substituted with methyl groups, showing different reactivity and applications.
N-tert-Butylhydroxylamine: This derivative has a bulky tert-butyl group, affecting its steric properties and reactivity.
Uniqueness
O-(pent-4-en-1-yl)hydroxylamine is unique due to the presence of the pent-4-en-1-yl chain, which imparts specific steric and electronic properties. This makes it suitable for specialized applications in organic synthesis and industrial processes where other hydroxylamine derivatives may not be as effective.
Properties
IUPAC Name |
O-pent-4-enylhydroxylamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-2-3-4-5-7-6/h2H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSWMJCLOBXFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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